molecular formula C16H16N2O4S B2695605 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline CAS No. 433241-24-8

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Cat. No.: B2695605
CAS No.: 433241-24-8
M. Wt: 332.37
InChI Key: BSMMZTPJZDFLOQ-UHFFFAOYSA-N
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Description

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to the indoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline typically involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride with indoline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Indole derivatives with various functional groups.

    Reduction: Amino-substituted indoline derivatives.

    Substitution: Sulfonamide or sulfonyl-thioether derivatives.

Scientific Research Applications

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.

    Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1-((2,4-Dimethylphenyl)sulfonyl)indoline: Lacks the nitro group, which can affect its biological activity and chemical reactivity.

    1-((2,4-Dimethyl-5-chlorophenyl)sulfonyl)indoline: Contains a chlorine atom instead of a nitro group, leading to different chemical and biological properties.

    1-((2,4-Dimethyl-5-methoxyphenyl)sulfonyl)indoline: The presence of a methoxy group can influence the compound’s solubility and reactivity.

Uniqueness

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is unique due to the presence of both the nitro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a therapeutic agent and its utility in various scientific research applications.

Properties

IUPAC Name

1-(2,4-dimethyl-5-nitrophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-9-12(2)16(10-15(11)18(19)20)23(21,22)17-8-7-13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMMZTPJZDFLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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